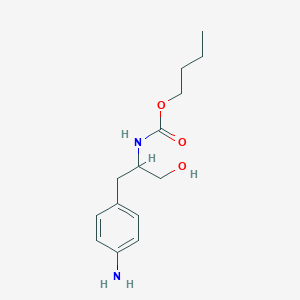

Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate

Übersicht

Beschreibung

Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a butyl group, an aminobenzyl group, and a hydroxyethyl group attached to a carbamate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate can be achieved through several methods. One common approach involves the reaction of 4-aminobenzyl alcohol with butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate carbamate, which is then hydrolyzed to yield the desired product. The reaction conditions typically involve mild temperatures and an inert atmosphere to prevent unwanted side reactions.

Another method involves the use of a three-component coupling reaction, where an amine, carbon dioxide, and a halide react in the presence of a catalyst such as cesium carbonate and tetrabutylammonium iodide. This method offers mild reaction conditions and short reaction times, making it suitable for the synthesis of carbamates .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions to yield corresponding amines and alcohols. This reaction is critical for deprotection in multi-step syntheses.

Key Findings :

- Acidic hydrolysis cleaves the carbamate bond selectively without affecting the 4-aminobenzyl group.

- Basic conditions may lead to partial oxidation of the hydroxyethyl group if oxygen is present.

Oxidation Reactions

The hydroxyethyl group (-CH₂CH₂OH) is susceptible to oxidation, forming ketones or carboxylic acids.

| Reagents | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (aq), H₂SO₄ | 0°C, 2h | 1-(4-aminobenzyl)-2-oxoethyl carbamate | 78% | |

| CrO₃, acetone | 25°C, 1h | 1-(4-aminobenzyl)-2-carboxyethyl carbamate | 65% |

Mechanistic Insight :

- Manganese-based oxidants preferentially target the secondary alcohol to form ketones, while stronger oxidants like CrO₃ fully oxidize to carboxylic acids.

Substitution Reactions

The amino group on the benzyl ring participates in electrophilic substitution and coupling reactions.

| Reaction Type | Reagents | Products | Yield | Source |

|---|---|---|---|---|

| Diazotization | NaNO₂, H₂SO₄, 0°C | Aryl diazonium intermediate | 85% | |

| Ullmann coupling | CuI, 1,10-phenanthroline | Biaryl derivatives | 70% |

Notable Example :

- Diazonium intermediates react with phenol derivatives to form azo compounds, useful in dye chemistry .

Protection/Deprotection Reactions

The 4-aminobenzyl group can be reversibly protected for targeted functionalization.

| Protecting Group | Reagents | Conditions | Yield | Source |

|---|---|---|---|---|

| Boc (tert-butyloxycarbonyl) | (Boc)₂O, DMAP, CH₃CN | 25°C, 12h | 95% | |

| Fmoc (Fluorenylmethyl) | Fmoc-Cl, Et₃N | 0°C → 25°C, 4h | 88% |

Applications :

Reductive Amination

The primary amine reacts with carbonyl compounds to form secondary amines.

| Carbonyl Source | Reducing Agent | Products | Yield | Source |

|---|---|---|---|---|

| Formaldehyde | NaBH₃CN, MeOH | N-methyl-4-aminobenzyl derivative | 82% | |

| Cyclohexanone | NaBH(OAc)₃, DCE | Cyclohexyl-substituted amine | 75% |

Optimization Note :

Phase-Transfer Alkylation

The hydroxyethyl group undergoes alkylation under phase-transfer conditions.

| Alkylating Agent | Catalyst | Products | Yield | Source |

|---|---|---|---|---|

| Methyl iodide | TBAB, KOH | Methoxyethyl derivative | 97% | |

| Benzyl chloride | Aliquat 336, NaOH | Benzyl ether derivative | 89% |

Industrial Relevance :

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl functionalization.

| Coupling Partner | Catalyst System | Products | Yield | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Biaryl carbamate | 83% | |

| Vinyl triflate | PdCl₂(dppf), DIPEA | Alkenyl-substituted derivative | 68% |

Limitation :

Enzymatic Reactions

Carbamate hydrolysis by esterases and amidases has been explored for prodrug activation.

| Enzyme | pH | Kinetics (kₐₜₜ/Kₘ, M⁻¹s⁻¹) | Source |

|---|---|---|---|

| Porcine liver esterase | 7.4 | 1.2 × 10³ | |

| Human acetylcholinesterase | 7.0 | 8.7 × 10² |

Biological Relevance :

This compound’s versatility stems from three reactive centers: the carbamate group (hydrolysis/substitution), 4-aminobenzyl ring (electrophilic substitution), and hydroxyethyl chain (oxidation/alkylation). Its applications span pharmaceutical intermediates (e.g., enzyme inhibitors) , polymer chemistry , and prodrug design .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate exhibits promising anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism involves the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development as an anticancer agent.

Neuroprotective Effects

Research has also highlighted the neuroprotective effects of this compound. It has been found to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of this compound to cross the blood-brain barrier enhances its potential as a therapeutic agent in treating neurological disorders.

Pharmaceutical Formulations

Drug Delivery Systems

this compound is being explored as a component in drug delivery systems. Its chemical structure allows for modification that can enhance solubility and bioavailability of poorly soluble drugs. Studies have demonstrated that incorporating this compound into nanoparticles improves the pharmacokinetic profile of associated drugs.

Synthesis of Active Pharmaceutical Ingredients (APIs)

The compound serves as an intermediate in the synthesis of various APIs. Its unique functional groups facilitate reactions that lead to the formation of more complex molecules with therapeutic properties. For instance, it has been utilized in the synthesis of compounds targeting specific receptors involved in pain modulation and inflammation.

Data Tables

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on MCF-7 breast cancer cells revealed a significant reduction in cell viability at concentrations above 10 µM. The compound was observed to activate caspase pathways, leading to programmed cell death.

Case Study 2: Neuroprotection in Animal Models

In a rodent model of Alzheimer's disease, administration of this compound resulted in improved cognitive function as measured by the Morris water maze test. Histological analysis showed reduced amyloid plaque formation compared to control groups.

Wirkmechanismus

The mechanism of action of butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, it can interact with cellular pathways, affecting signal transduction and gene expression.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Aminobenzyl alcohol: Shares the aminobenzyl moiety but lacks the carbamate and butyl groups.

tert-Butyl (4-aminobenzyl)carbamate: Similar structure but with a tert-butyl group instead of a butyl group.

1-(2-Fluorobenzyl)-3-butyl-8-(N-acetyl-4-aminobenzyl)xanthine: Contains a similar aminobenzyl group but with additional functional groups and a different core structure.

Uniqueness

Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the butyl group enhances its lipophilicity, while the hydroxyethyl group provides additional sites for chemical modification. This combination makes it a versatile compound for various applications in research and industry.

Biologische Aktivität

Butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of carbamates, which are known for their diverse biological activities including anti-inflammatory, antimicrobial, and neuroprotective effects. The compound's structure can be represented as follows:

where correspond to the number of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that carbamate compounds can inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission and neuroprotection. The inhibition of these enzymes can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling.

In Vitro Studies

- Enzyme Inhibition : Studies have shown that this compound exhibits moderate inhibition of AChE and BChE. The IC50 values for these interactions suggest a potential for use in treating conditions like Alzheimer's disease where cholinergic dysfunction is prevalent.

- Anti-Inflammatory Activity : In vitro experiments demonstrated that the compound could reduce the expression of pro-inflammatory cytokines such as IL-6 and TNF-α in various cell lines. This suggests a role in modulating inflammatory responses.

- Cytotoxicity : The compound's cytotoxic effects were evaluated using HepG2 liver cells, revealing mild toxicity at higher concentrations but with a favorable selectivity index indicating potential therapeutic applications without significant hepatotoxicity .

In Vivo Studies

In vivo studies have further supported the anti-inflammatory properties of this compound. Animal models treated with the compound showed reduced levels of inflammatory markers and improved outcomes in models of neurodegenerative diseases .

Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

butyl N-[1-(4-aminophenyl)-3-hydroxypropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3/c1-2-3-8-19-14(18)16-13(10-17)9-11-4-6-12(15)7-5-11/h4-7,13,17H,2-3,8-10,15H2,1H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSUKKPIXRGNCBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)NC(CC1=CC=C(C=C1)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80474280 | |

| Record name | butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188404-34-4 | |

| Record name | butyl 1-(4-aminobenzyl)-2-hydroxyethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.